N-(Benzofuran-2-yl)-4-chlorobenzamide
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Overview
Description
N-(Benzofuran-2-yl)-4-chlorobenzamide is a compound that features a benzofuran ring attached to a 4-chlorobenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzofuran-2-yl)-4-chlorobenzamide typically involves the reaction of benzofuran-2-amine with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(Benzofuran-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include benzofuran-2,3-dione derivatives.
- Reduction products include benzofuran-2-ylamines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
N-(Benzofuran-2-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Benzofuran-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzofuran ring is known to interact with various biological targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
4-Chlorobenzamide: Lacks the benzofuran ring but retains the amide functionality.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the ring.
Uniqueness: N-(Benzofuran-2-yl)-4-chlorobenzamide is unique due to the combination of the benzofuran ring and the 4-chlorobenzamide moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H10ClNO2 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(1-benzofuran-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h1-9H,(H,17,18) |
InChI Key |
FSIKXQLROCANQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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